Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate is a complex organic compound characterized by its trifluoromethyl group and fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate typically involves multiple steps, starting with the appropriate precursors. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)benzene with an appropriate amino acid derivative under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate may be used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate enzyme inhibition or receptor binding.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure may contribute to the development of drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity to biological targets, potentially leading to specific biological activities.
Comparison with Similar Compounds
Methyl 2-amino-3-(4-fluorophenyl)propanoate: Lacks the trifluoromethyl group.
Methyl 2-amino-3-(3-trifluoromethylphenyl)propanoate: Different position of the trifluoromethyl group.
Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate: Different position of the fluorine atom.
Uniqueness: Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate is unique due to the combination of both fluorine and trifluoromethyl groups in its structure, which can significantly affect its chemical and biological properties.
This comprehensive overview highlights the importance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO2/c1-18-10(17)9(16)5-6-2-3-8(12)7(4-6)11(13,14)15/h2-4,9H,5,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPVMVUUZWKQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)F)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.